molecular formula C17H16O3 B8296420 Ethyl 3-(3-phenoxyphenyl)acrylate

Ethyl 3-(3-phenoxyphenyl)acrylate

Cat. No.: B8296420
M. Wt: 268.31 g/mol
InChI Key: OUNIMCYMWIVYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-phenoxyphenyl)acrylate (CAS 96283-94-2) is an α,β-unsaturated ester characterized by a phenoxyphenyl substituent at the β-position of the acrylate backbone. Its (E)-stereochemistry is critical for molecular conformation and intermolecular interactions .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 3-(3-phenoxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H16O3/c1-2-19-17(18)12-11-14-7-6-10-16(13-14)20-15-8-4-3-5-9-15/h3-13H,2H2,1H3

InChI Key

OUNIMCYMWIVYPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural variations among ethyl 3-(3-phenoxyphenyl)acrylate and its analogues:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Structural Features
This compound 3-Phenoxy C₁₇H₁₆O₃ 268.31 Phenoxy group enhances lipophilicity
Ethyl 3-(3,4-dihydroxyphenyl)acrylate 3,4-Dihydroxy C₁₁H₁₂O₄ 208.21 Catechol group confers antioxidant activity
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate 3-CF₃ C₁₂H₁₁F₃O₂ 260.21 Electron-withdrawing CF₃ improves metabolic stability
Ethyl 3-(3-aminophenyl)acrylate 3-NH₂ C₁₁H₁₃NO₂ 191.23 Amino group enables nucleophilic reactivity
Methyl 3-(4-methoxyphenyl)acrylate 4-OCH₃ C₁₁H₁₂O₃ 192.21 Methoxy group increases electron density

Key Observations :

  • Electron-donating groups (e.g., -OCH₃, -OH) enhance antioxidant and antimicrobial activities by stabilizing free radicals .
  • Electron-withdrawing groups (e.g., -CF₃) improve thermal stability and lipophilicity, favoring agrochemical applications .

Functional Insights :

  • Antiviral activity in dihydroxyphenyl derivatives correlates with polyphenolic interactions .
  • Trifluoromethyl groups improve bioactivity in non-polar environments (e.g., cell membranes) .

Stability and Handling Considerations

  • Lyophilization Stability : Ethyl ferulate and 3-(4-hydroxyphenyl)acrylate show reduced abundance after lyophilization, suggesting sensitivity to dehydration .

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